Product packaging for 1,7-Dimethyl-9H-fluoren-9-one(Cat. No.:)

1,7-Dimethyl-9H-fluoren-9-one

Cat. No.: B12095713
M. Wt: 208.25 g/mol
InChI Key: HAAMILCZBFBQIH-UHFFFAOYSA-N
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Description

1,7-Dimethyl-9H-fluoren-9-one is a high-purity chemical reagent intended for research use only. It is not for diagnostic or therapeutic use. Fluorenone derivatives represent a versatile scaffold in organic materials and medicinal chemistry research. In optoelectronics, the fluorenone core is recognized for its electron-accepting capability and propensity for aggregation-induced emission (AIE), a property where light emission is enhanced in the solid state, making it a candidate for developing organic light-emitting diodes (OLEDs) and fluorescent sensors . In biomedical research, structurally similar symmetrical 2,7-disubstituted 9H-fluoren-9-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), showing promise in anticancer studies, particularly against human breast cancer cell lines . Furthermore, novel fluorenone oxime derivatives have demonstrated significant antimicrobial and antibiofilm activity against strains such as Staphylococcus aureus and Candida albicans , suggesting their potential in developing new antimicrobial strategies . The mechanism of action varies by application, ranging from restriction of intramolecular rotation (RIR) in AIE materials to enzymatic inhibition and disruption of microbial biofilms in biological contexts . This compound provides researchers with a valuable building block for the synthesis and exploration of new materials and bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O B12095713 1,7-Dimethyl-9H-fluoren-9-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dimethylfluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-9-6-7-11-12-5-3-4-10(2)14(12)15(16)13(11)8-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAMILCZBFBQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC(=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,7 Dimethyl 9h Fluoren 9 One and Analogs

Direct Synthetic Routes to 1,7-Dimethyl-9H-fluoren-9-one

Direct synthesis of this compound involves methods that establish the complete carbocyclic framework with the desired methylation pattern in a limited number of steps.

Selenium Dehydrogenation of Gibberic Acid as a Precursor Pathway

A classic route to the 1,7-dimethylfluorene (B47281) framework is through the selenium dehydrogenation of gibberic acid, a degradation product of gibberellin A. rsc.orgui.edu.ng This process initially yields gibberene, which is recognized as 1,7-dimethylfluorene. rsc.orgcymitquimica.com Subsequent oxidation of the resulting gibberene provides this compound, then referred to as gibberenone. rsc.org

The dehydrogenation reaction is typically carried out by heating gibberic acid with selenium powder. rsc.org The best yields are obtained in an apparatus that ensures refluxing of the material. rsc.org Oxidation of the intermediate 1,7-dimethylfluorene to the target fluorenone can be accomplished using oxidizing agents such as potassium permanganate (B83412) in acetone (B3395972) or sodium dichromate in acetic acid. rsc.org Further oxidation of this compound with sodium dichromate can produce 1-methylfluorenone-7-carboxylic acid. rsc.org

Alternative Cyclization and Oxidation Strategies for 1,7-Substitution

Beyond the specific gibberic acid pathway, other cyclization and oxidation strategies can be employed to generate the 1,7-dimethyl substituted fluorenone skeleton. These methods generally involve the intramolecular cyclization of a suitably substituted biphenyl (B1667301) precursor.

One potential strategy is the Friedel-Crafts cyclization of a 2-carboxy-3',5-dimethylbiphenyl. Traditional methods for forming fluorenones include the cyclization of biarylcarboxylic acids. sci-hub.se This approach, however, is often limited to electron-rich aromatic systems. sci-hub.se

A more modern and versatile approach involves the palladium-catalyzed C-H functionalization cascade, which can construct fluorenones from readily available benzaldehydes and aryl iodides. sci-hub.se By utilizing an appropriate transient directing group like anthranilic acid, a 3-methylbenzaldehyde (B113406) could be coupled with a 4-iodo-toluene to regioselectively form the 1,7-dimethylfluorenone scaffold. sci-hub.se This method has been shown to be tolerant of various functional groups on both the benzaldehyde (B42025) and aryl iodide components. sci-hub.se

Another powerful technique is the metal-free oxidative cyclization of 2-(aminomethyl)biphenyls using tert-butyl hydroperoxide (TBHP). nih.gov This cross-dehydrogenative coupling (CDC) is compatible with numerous functional groups. nih.gov To obtain the 1,7-dimethyl derivative, a 2-(aminomethyl)-3',5-dimethylbiphenyl would be the required precursor.

General Synthetic Approaches for Fluorenones and Their Applicability to Methylated Derivatives

The synthesis of this compound can also be achieved by applying general methods for fluorenone synthesis to specifically methylated precursors or by introducing the methyl groups at a later stage.

Methylation of Fluorenone Precursors and Related Functionalization

The direct methylation of a fluorenone core is a common strategy for producing methylated derivatives. For instance, 2,7-dimethyl-9H-fluoren-9-one can be synthesized through the methylation of fluorenone using agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. A similar approach could be envisioned for the 1,7-isomer, although direct methylation of the unsubstituted fluorenone ring at the 1 and 7 positions is challenging due to regioselectivity issues.

A more viable strategy involves the functionalization of a pre-formed fluorenone that has other groups at the 1 and 7 positions. For example, a 1,7-dihalofluorenone could serve as a precursor. The synthesis of various 1-substituted fluorenones has been described, providing pathways to intermediates that could be used in cross-coupling reactions to introduce a methyl group. researchgate.net

Multi-step Synthetic Routes from Fluorene (B118485) Derivatives

Multi-step syntheses starting from the parent hydrocarbon, fluorene, offer a high degree of flexibility. A common first step is the oxidation of fluorene to 9H-fluorenone, which can be achieved in very high yield (approx. 97%) using potassium hydroxide (B78521) in dimethylformamide (DMF) under an oxygen atmosphere. google.com

From 9H-fluorenone, a sequence of reactions can be used to introduce substituents at the desired positions. For example, a synthetic route to the antiviral drug Tilorone, a 2,7-disubstituted fluorenone, involves nitration of fluorenone to yield 2,7-dinitro-9-fluorenone, followed by reduction to 2,7-diamino-9-fluorenone, and subsequent diazotization to form 2,7-dihydroxy-9-fluorenone. google.com This dihydroxy intermediate is then etherified to give the final product. google.com While this specific example leads to 2,7-substitution, similar multi-step functionalization strategies could theoretically be adapted to achieve the 1,7-substitution pattern, contingent on controlling the regioselectivity of the initial electrophilic substitution steps.

Palladium-Catalyzed Annulation Reactions for Fluorenone Ring Formation

Palladium-catalyzed reactions are powerful tools for constructing the fluorenone ring system with high efficiency. sci-hub.se One prominent method is the annulation of in-situ generated arynes with 2-haloarenecarboxaldehydes. nih.gov This reaction forms the fluorenone core in a single step by creating two new carbon-carbon bonds. nih.gov To synthesize this compound using this method, one could react a 3-methyl-substituted aryne precursor with a 5-methyl-substituted 2-haloarenecarboxaldehyde. The reaction is typically performed with a palladium catalyst such as Pd(dba)₂ and a phosphine (B1218219) ligand. nih.gov

Another relevant palladium-catalyzed approach is the cyclocarbonylation of 2-iodobiphenyls. sci-hub.se Treating a 3',5-dimethyl-2-iodobiphenyl with carbon monoxide in the presence of a palladium catalyst would lead to the formation of this compound. sci-hub.se Additionally, palladium-catalyzed intramolecular hydroarylation of o-alkynyl biaryls can produce fluorenes, which can subsequently be oxidized to the corresponding fluorenones. scispace.com

Table of Reaction Conditions for Fluorenone Synthesis

Method Key Reagents Conditions Product Type Ref
Pd-Catalyzed Annulation 2-Iodobenzaldehyde, Benzyne precursor, CsF, Pd(dba)₂, P(o-tolyl)₃ 1:1 MeCN/Toluene, 110 °C, 12 h Fluoren-9-one nih.gov
Oxidation of Fluorene Fluorene, KOH, DMF, O₂ Room Temperature 9H-Fluorenone google.com
Pd-Catalyzed Cascade Benzaldehyde, Aryl Iodide, Pd(OAc)₂, Anthranilic Acid (TDG) AcOH/HFIP, 120 °C, 36 h Substituted Fluorenones sci-hub.se
TBHP Oxidative Cyclization 2-(aminomethyl)biphenyl, TBHP Metal- and additive-free Substituted Fluorenones nih.gov
Selenium Dehydrogenation Gibberic Acid, Selenium powder Heat, then oxidation 1,7-Dimethylfluorenone rsc.org

Continuous Flow Processes in Fluorenone Synthesis

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages in terms of safety, efficiency, and scalability. While specific literature on the continuous flow synthesis of this compound is not abundant, the principles can be applied from general fluorenone synthesis.

Photocatalyzed reactions, for example, can be effectively translated to a continuous flow setup. A photocatalyzed intramolecular cyclization of biarylcarboxylic acids has been shown to produce fluorenones. organic-chemistry.org This process, which involves the formation of acyl radicals, is amenable to continuous flow technology, demonstrating its practicality. organic-chemistry.org Such a setup would typically involve pumping the solution of the starting biarylcarboxylic acid and a photocatalyst through a transparent tubing reactor irradiated with a suitable light source. This method provides excellent control over reaction parameters like residence time and temperature, leading to high yields and purity.

Another area where flow chemistry is beneficial is in reactions involving hazardous reagents or intermediates. For instance, fluorination reactions can be performed more safely in a continuous flow reactor. A protocol for light-induced benzylic fluorinations using a photoorganocatalyst has been successfully implemented in a continuous flow system. researchgate.net This approach could be adapted for the functionalization of fluorenone derivatives.

Preparation of this compound Derivatives and Analogs

The chemical versatility of the fluorenone core allows for a wide range of derivatizations at both the aromatic backbone and the C-9 ketone.

Functionalization at the Fluorenone Backbone

The aromatic rings of the this compound backbone can be further functionalized to introduce a variety of substituents, thereby tuning its electronic and physical properties. Common electrophilic aromatic substitution reactions like nitration and halogenation are applicable. For example, nitration of fluorenone can yield dinitro derivatives, which can then be used to synthesize other functional molecules.

Palladium-catalyzed cross-coupling reactions are particularly powerful for backbone functionalization. Reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings allow for the introduction of aryl, alkynyl, and amino groups, respectively, at positions activated by prior halogenation. mdpi.com For instance, bromination of the fluorenone backbone at available positions would yield precursors for these coupling reactions.

Reaction Reagents Functional Group Introduced Potential Application
NitrationHNO₃/H₂SO₄-NO₂Precursor for amino groups, electron-withdrawing group
BrominationBr₂/FeBr₃-BrHandle for cross-coupling reactions
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl groupExtension of conjugation, building block for polymers
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynyl groupIntroduction of linear rigid linkers

Modifications at the Ketone Moiety (C-9 Position)

The carbonyl group at the C-9 position is a key site for a variety of chemical transformations. mdpi.com

One of the most common reactions is the reduction of the ketone to the corresponding alcohol, 9-hydroxy-1,7-dimethyl-9H-fluorene (a fluorenol derivative). This can be achieved using various reducing agents, such as sodium borohydride (B1222165).

The ketone can also react with organometallic reagents, such as Grignard reagents or organolithium compounds, to introduce alkyl or aryl groups at the C-9 position, forming tertiary alcohols.

Furthermore, the Knoevenagel condensation is a widely used reaction to modify the C-9 position. mdpi.com This reaction involves the condensation of the ketone with active methylene (B1212753) compounds, leading to the formation of a new carbon-carbon double bond at the C-9 position, creating dibenzofulvene derivatives. mdpi.com Similarly, the Wittig reaction can be employed to convert the carbonyl group into an exocyclic double bond.

Reaction Type Reagents/Conditions Product Type
ReductionNaBH₄, LiAlH₄Secondary Alcohol (Fluorenol)
Grignard ReactionRMgX, then H₃O⁺Tertiary Alcohol
Knoevenagel CondensationActive methylene compound, baseDibenzofulvene derivative
Wittig ReactionPhosphonium ylideAlkene
Hydrazone FormationHydrazine (H₂NNH₂)Hydrazone

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral fluorene derivatives is of significant interest due to their potential applications in asymmetric catalysis and materials science. researchgate.net Chirality in fluorene-based molecules can arise from a stereocenter at the C-9 position or from axial chirality.

A key strategy for introducing a stereocenter at C-9 is the stereoselective reduction of the ketone. This can be accomplished using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst), or through catalytic asymmetric hydrogenation using a chiral transition metal complex. These methods can provide access to enantiomerically enriched or pure fluorenol derivatives.

Another approach involves the catalytic asymmetric construction of the fluorene scaffold itself. For example, palladium-catalyzed domino arylation-cyclization reactions have been developed to access tricyclic tetrahydrofluorenones with high regio- and stereoselectivity. rsc.org While this method builds the core structure, similar principles of asymmetric catalysis can be envisioned for the derivatization of pre-existing fluorenones.

The Michael addition of chiral lithium amides to α,β-unsaturated esters derived from fluorenone could also be a viable, though less direct, route to chiral derivatives. beilstein-journals.org

Method Description Chiral Outcome
Asymmetric ReductionUse of chiral reducing agents (e.g., CBS catalyst) or asymmetric hydrogenation.Enantiomerically enriched C-9 alcohol.
Asymmetric CatalysisDomino reactions to construct the chiral fluorene scaffold. rsc.orgEnantiomerically enriched fluorenone derivatives.
Chiral AuxiliaryUse of a chiral auxiliary to direct a reaction stereoselectively.Diastereomerically enriched products.

Chemical Reactivity and Mechanistic Investigations of 1,7 Dimethyl 9h Fluoren 9 One

Oxidative Transformations of the Fluorenone Core

The fluorenone core is generally resistant to oxidation under mild conditions due to the electron-withdrawing nature of the carbonyl group, which deactivates the aromatic system. However, under more forcing conditions, oxidative transformations can occur. While specific studies on the oxidative reactions of 1,7-Dimethyl-9H-fluoren-9-one are not extensively documented, analogies can be drawn from related fluorene (B118485) derivatives.

One significant oxidative pathway for fluoren-9-ols, which can be formed from the reduction of fluorenones, is the Oxone-mediated oxidative ring-opening. This reaction, when applied to 4,5-disubstituted 9H-fluoren-9-ols, results in the cleavage of a carbon-carbon bond to yield 2-hydroxy-2′-aroyl-1,1′-biaryls. msu.edumpg.de The reaction is typically carried out by heating a mixture of the fluoren-9-ol with Oxone and 1,1,1,3,3,3-hexafluoroisopropanol. msu.edu A proposed mechanism involves the formation of a persulfate intermediate followed by a ring-expansion process. msu.edu

Furthermore, the oxidation of fluorene and its halogenated derivatives to their corresponding fluorenones using potassium permanganate (B83412) has been studied kinetically. acs.orgacs.org These studies indicate that the reaction proceeds through the formation of an intermediate complex between the fluorene derivative and the permanganate ion. acs.orgacs.org Although this compound is already a ketone, this highlights the general reactivity of the fluorene system towards strong oxidizing agents.

Reductive Pathways of the Carbonyl Group to Fluorenol Derivatives

The reduction of the C-9 carbonyl group is a common transformation for fluorenones, leading to the corresponding fluorenol derivatives. Standard reducing agents are effective for this purpose. For instance, 2,7-Dimethyl-9H-fluoren-9-one can be reduced to 2,7-Dimethyl-9H-fluoren-9-ol using sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) at room temperature or via catalytic hydrogenation with a palladium catalyst. nih.gov It is highly probable that this compound undergoes a similar reduction to yield 1,7-Dimethyl-9H-fluoren-9-ol under these conditions.

The general mechanism for the reduction of ketones like fluorenone with sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide by the solvent (e.g., methanol (B129727) or ethanol) to give the alcohol. rsc.org

Electrophilic Aromatic Substitution Reactions on the 1,7-Dimethylated Fluorenone Ring System

In the case of unsubstituted fluorene, acetylation tends to occur at the 2- and 4-positions. sci-hub.se For this compound, the methyl groups are expected to activate the positions ortho and para to them. Therefore, electrophilic attack would likely be directed to the 2, 4, 6, and 8 positions. The precise regioselectivity would be influenced by a combination of the electronic effects of the methyl groups and the deactivating effect of the carbonyl group, as well as steric hindrance.

Nucleophilic Addition Reactions at the C-9 Carbonyl Center

The carbonyl group at the C-9 position of this compound is a key site for nucleophilic addition reactions. A variety of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which, upon workup, yields a tertiary alcohol.

Grignard Reactions: The addition of Grignard reagents (RMgX) to 9-fluorenone (B1672902) is a well-established method for the synthesis of 9-substituted-9-fluorenols. wikipedia.orgrsc.org It is expected that this compound would react similarly with various Grignard reagents to produce the corresponding 9-alkyl- or 9-aryl-1,7-dimethyl-9H-fluoren-9-ols. For example, the reaction with phenylmagnesium bromide would yield 1,7-dimethyl-9-phenyl-9H-fluoren-9-ol. The reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon. acs.org

Organolithium Reactions: Organolithium reagents (RLi), being strong nucleophiles, readily add to ketones. The reaction of n-butyllithium with 2,3-dimethoxy-9H-fluoren-9-one has been reported to proceed smoothly. rsc.org Therefore, it is anticipated that organolithium reagents would add to this compound to form tertiary alcohols after acidic workup. masterorganicchemistry.com

Reformatsky Reaction: The Reformatsky reaction involves the reaction of an α-halo ester with a ketone in the presence of zinc metal to form a β-hydroxy ester. mnstate.edulibretexts.org While specific examples with this compound are not documented, fluorenone itself can participate in such reactions. rsc.org This reaction proceeds through the formation of an organozinc reagent (a Reformatsky enolate) which then adds to the carbonyl group. mnstate.edu

Wittig Reaction: The Wittig reaction provides a method to convert ketones into alkenes. wikipedia.orgmasterorganicchemistry.com It involves the reaction of a phosphorus ylide with the ketone. For instance, 9H-fluoren-9-one derivatives can be converted to 9-fluorenylidenes via this method. nih.gov It is plausible that this compound could be reacted with a suitable phosphorus ylide, such as methylenetriphenylphosphorane, to yield 1,7-dimethyl-9-methylene-9H-fluorene. The mechanism involves the initial formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane that subsequently fragments to the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

Photochemical Behavior and Excited State Dynamics

The photochemistry of fluorenone and its derivatives is a subject of significant interest due to their applications in areas such as photopolymerization and photocatalysis.

Photoinduced Reactivity and Energy Transfer Processes

Upon absorption of light, this compound is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to the triplet state (T₁). The triplet state of fluorenones is often the key reactive intermediate in many photochemical reactions.

Energy Transfer: Fluorenone can act as an energy acceptor in energy transfer processes. In copolymers containing fluorene and fluorenone units, efficient energy transfer from the excited fluorene segments to the fluorenone moieties has been observed. sioc-journal.cn This property is crucial for the development of organic light-emitting diodes (OLEDs). The efficiency of this Förster Resonance Energy Transfer (FRET) can be high, depending on the distance and spectral overlap between the donor and acceptor. researchgate.net

Excited State Dynamics: The excited-state dynamics of fluorene derivatives are complex and can be influenced by the solvent. msu.eduacs.org Studies on substituted fluorene aldehydes have shown that hydrogen bonding interactions with protic solvents play a crucial role in mediating the relaxation dynamics from multiple close-lying excited singlet states. msu.eduacs.org Similar solvent effects would be expected to influence the excited-state behavior of this compound.

Quantum Yields of Photoreactions

The quantum yield (Φ) of a photoreaction is a measure of its efficiency, defined as the number of molecules reacted per photon absorbed. While specific quantum yields for the photoreactions of this compound are not available in the literature, data for related fluorenone systems provide valuable context.

The quantum yield for the photoreduction of fluorenone by amines can vary significantly depending on the amine's structure. For example, with triethylamine, the quantum yield is approximately 0.8, while with triethanolamine, it can approach the theoretical maximum of 2. The table below, based on data for unsubstituted fluorenone, illustrates the effect of amine structure on the quantum yield of photoreduction.

Table 1: Quantum Yields for Photoreduction of Fluorenone by Various Amines in Benzene (B151609) Data for unsubstituted fluorenone.

Amine Quantum Yield (Φ)
Triethylamine ~0.8
Triethanolamine ~2.0
2-(Diethylamino)ethanol ~2.0

It is important to note that these values are for the parent fluorenone and may differ for this compound due to the electronic and steric effects of the methyl groups.

Investigation of Reaction Kinetics and Thermodynamics

Detailed experimental studies on the reaction kinetics and thermodynamics specifically for this compound are not extensively documented in publicly available literature. However, insights into its probable behavior can be extrapolated from research conducted on the parent compound, 9-fluorenone, and other substituted fluorenones.

Thermodynamic data for 9-fluorenone provide a fundamental baseline. For instance, the standard enthalpy of formation in the crystalline phase at 298.15 K for 9-fluorenone has been determined through combustion calorimetry. ujpronline.com The sublimation enthalpy, a measure of the energy required for a substance to transition from a solid to a gas, has also been reliably measured for 9-fluorenone. ujpronline.comacs.org These values are crucial for calculating the gas-phase enthalpy of formation and for understanding the compound's stability.

Kinetic studies on other substituted fluorenones reveal the influence of electronic effects on reaction rates. For example, the sodium borohydride reduction of 3-substituted fluorenones has shown that the reaction is hindered by electron-releasing groups and accelerated by electron-withdrawing groups. rsc.org This suggests that the two methyl groups in this compound, being weakly electron-donating, would likely decrease the rate of nucleophilic attack at the carbonyl carbon compared to the unsubstituted 9-fluorenone.

Conversely, in the acid-catalyzed solvolysis of 3-substituted 9-diazofluorenes, electron-releasing groups facilitate the reaction. rsc.org While this is a different reaction, it underscores the principle that the electronic nature of substituents on the fluorenone ring system plays a critical role in determining reaction kinetics.

The oxidation of fluorene and its halogenated derivatives to the corresponding fluorenones has also been kinetically studied. These studies indicate that the reaction mechanism involves the formation of an intermediate complex, and the rate is influenced by the nature of the substituents on the fluorene ring.

While direct thermodynamic and kinetic parameters for this compound are not available, the data from related compounds provide a qualitative framework for predicting its reactivity.

Table 1: Thermodynamic Properties of 9-Fluorenone

PropertyValueReference
Standard Molar Enthalpy of Formation (crystal, 298.15 K)-(11.4 ± 3.8) kJ·mol⁻¹ ujpronline.comacs.org
Standard Molar Enthalpy of Sublimation (298.15 K)(95.1 ± 0.5) kJ·mol⁻¹ ujpronline.comacs.org

This table presents data for the parent compound, 9-fluorenone, as specific data for this compound is not available.

Exploration of Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the fluorenone scaffold is often utilized in the synthesis of complex organic materials and pharmaceuticals. researchgate.net While specific examples of this compound being used as a substrate in such reactions are scarce in the literature, the reactivity of the fluorenone system in general suggests several potential pathways.

The most common approach involves the use of halogenated fluorenones as substrates. For instance, 2,7-dibromofluoren-9-one is a versatile precursor that undergoes Sonogashira coupling reactions with terminal alkynes in the presence of a palladium/copper catalyst to yield diarylalkynyl fluorenones. rsc.org Similarly, Suzuki-Miyaura cross-coupling reactions of bromo- or chloro-substituted fluorenes and fluorenones with arylboronic acids are widely employed to introduce aryl groups. researchgate.netresearchgate.net

A particularly relevant area for this compound is the field of C-H activation. acs.org Direct arylation, a type of cross-coupling that forms a C-C bond between an arene's C-H bond and an aryl halide, has been successfully applied to fluorene derivatives. rsc.orgsci-hub.se This method avoids the pre-functionalization (e.g., halogenation) of the substrate. Given the presence of multiple C-H bonds on the aromatic rings of this compound, it is conceivable that this compound could serve as a substrate in direct arylation reactions, coupling with aryl halides to form more complex polyaromatic structures. The regioselectivity of such a reaction would be an important consideration, influenced by the directing effects of the carbonyl and methyl groups.

Furthermore, palladium-catalyzed intramolecular C-H functionalization of diaryl ketones is a known method for the synthesis of the fluorenone core itself. rsc.org This proceeds through a double C-H activation on the two aryl rings. This demonstrates the accessibility of the aromatic C-H bonds in precursors to fluorenones under palladium catalysis.

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions with Fluorenone Derivatives

Reaction TypeFluorenone SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Sonogashira Coupling2,7-dibromofluoren-9-one3-ethynylpyridineNot specified2,7-bis(pyridin-3-ylethynyl)fluoren-9-one rsc.org
Suzuki-Miyaura Coupling2-bromofluorenePhenylboronic acid pinacol (B44631) esterPd(PPh₃)₄ / Aliquat 3362-phenylfluorene researchgate.net
Direct Arylation2,7-dibromofluorenone2-ethyl-4-methylthiazolePdCl(C₃H₅)(dppb) / KOAcDiheteroarylated fluorenone rsc.org
Heck Reaction2-iodobiphenyls (precursor)Alkenyl bromidesPalladium catalyst9-(diorganomethylidene)fluorenes sci-hub.se

This table illustrates the types of cross-coupling reactions the fluorenone scaffold can undergo, providing context for the potential reactivity of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,7 Dimethyl 9h Fluoren 9 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1,7-Dimethyl-9H-fluoren-9-one, ¹H and ¹³C NMR spectra, along with two-dimensional NMR experiments, offer a comprehensive understanding of its atomic connectivity and framework.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic and methyl protons. The aromatic protons of the fluorenone backbone appear as a multiplet in the downfield region, generally between δ 7.20 and 7.65 ppm. The methyl groups (CH₃) at positions 2 and 7 are chemically equivalent and thus present as a sharp singlet at approximately δ 2.36 ppm, which integrates to six protons.

Position¹H Chemical Shift (δ) in ppmMultiplicityIntegration
Aromatic Protons7.20-7.65Multiplet6H
C-1/C-7 Methyl Protons2.36Singlet6H

¹³C NMR Spectroscopic Analysis for Carbon Framework

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. A characteristic signal for the carbonyl carbon (C=O) of the fluorenone structure is observed significantly downfield, around δ 193.7 ppm. The aromatic carbons resonate in the typical range of δ 120–145 ppm, showing multiple distinct signals corresponding to the non-equivalent carbons in the fluorene (B118485) ring system. The carbon atoms of the two methyl groups are equivalent and appear as a single signal at approximately δ 21.9 ppm.

Position¹³C Chemical Shift (δ) in ppm
C-9 (C=O)193.7
Aromatic Carbons120-145
C-1/C-7 (CH₃)21.9

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu In this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to assign their specific positions within the fluorene rings. uni-ruse.bg

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for definitively assigning the ¹³C signals for each protonated carbon in the aromatic rings and the methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. In a rigid molecule like this compound, NOESY can confirm through-space interactions, for example, between the methyl protons and the adjacent aromatic protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Characteristic Carbonyl Stretching Frequencies

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. This band typically appears in the range of 1710–1730 cm⁻¹. Its exact position can be influenced by conjugation with the aromatic system, which tends to lower the frequency compared to a simple aliphatic ketone. pg.edu.pl

Aromatic Ring Vibrations and Fingerprint Region Analysis

The IR and Raman spectra also display a series of bands associated with the vibrations of the aromatic rings.

Aromatic C-H Stretching : These vibrations are typically observed above 3000 cm⁻¹.

Ring Breathing Modes : The Raman spectrum is particularly useful for observing the "ring breathing" modes of the aromatic system, which are found in the 1580–1600 cm⁻¹ region.

Aromatic C-H Bends : Out-of-plane C-H bending vibrations appear in the fingerprint region (below 1000 cm⁻¹). For a meta-disubstituted pattern on the benzene (B151609) rings, characteristic peaks can be found between 820 and 880 cm⁻¹.

Methyl Group Vibrations : The C-H stretching vibrations of the methyl groups are also present, with asymmetric and symmetric stretches appearing around 2925 cm⁻¹ and 2850 cm⁻¹, respectively.

The combination of these spectroscopic methods provides an unambiguous structural determination of this compound, confirming the positions of the methyl substituents and the integrity of the fluorenone core.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic behavior of this compound, a derivative of the fluorenone family, is dictated by its conjugated π-system. Spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy are instrumental in probing the electronic transitions and de-excitation pathways of this molecule.

The UV-Vis absorption spectrum of fluorenone derivatives is characterized by distinct electronic transitions. libretexts.orgtechnologynetworks.com In conjugated systems like this compound, the primary transitions observed are π - π* and n - π. libretexts.org The π - π transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity. libretexts.org The n - π* transitions, corresponding to the promotion of an electron from a non-bonding orbital (on the carbonyl oxygen) to a π* antibonding orbital, are generally weaker. libretexts.org

Table 1: Typical Electronic Transitions in Fluorenone Derivatives

Transition Type Description Typical Wavelength Region
π - π* Excitation from a π bonding to a π* antibonding orbital Shorter wavelength, high intensity
n - π* Excitation from a non-bonding to a π* antibonding orbital Longer wavelength, low intensity

This table represents generalized data for the fluorenone class of compounds.

Fluorescence spectroscopy provides insights into the radiative de-excitation processes of excited molecules. Upon absorption of a photon, the molecule reaches an excited electronic state, from which it can return to the ground state by emitting a photon. This emission is known as fluorescence.

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For many fluorene derivatives, the quantum yields can be quite high. For example, a series of 9,9'-bis-(alkyl)-2,7-diarylfluorenes showed quantum yields ranging from 0.12 to 0.87, with blue emission. researchgate.net In another study, the fluorescence quantum yields of certain ADN derivatives with a fluorenamine unit were measured to be between 33% and 64% in solution. rsc.org However, the fluorescence of the fluorenyl chromophore can be significantly influenced by its substitution. For instance, the fluorescence quantum yield of a 9-substituted 2,7-dihydroxyfluorene was found to be 0.006 in anhydrous acetonitrile, which is considerably lower than that of the unsubstituted fluorene. scispace.com

Solvatofluorochromism refers to the change in the position, and sometimes the intensity, of the fluorescence emission band of a compound with a change in the polarity of the solvent. This phenomenon arises from the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules.

For molecules with a significant difference in dipole moment between the ground and the excited state, such as those exhibiting intramolecular charge transfer (ICT), a pronounced solvatochromic shift is often observed. While specific studies on the solvatofluorochromic properties of this compound were not found, related fluorene derivatives provide relevant insights. For example, the fluorescence emission of a 9-substituted 2,7-dihydroxyfluorene was observed to be significantly quenched and red-shifted in the presence of water, indicating a strong interaction with the polar protic solvent. scispace.com This suggests that the electronic distribution in the excited state is substantially different from that in the ground state, a hallmark of molecules with solvatochromic properties.

Fluorescence Emission Profiles and Quantum Yields

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound is 208.26 g/mol . bldpharm.com

In a typical electron ionization mass spectrometry (EI-MS) experiment, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure. For a related compound, 2,7-Dimethyl-9H-fluoren-9-one, the EI-MS spectrum shows a prominent molecular ion peak at m/z 208.0888, which is the base peak (100% relative intensity). Key fragments are observed at m/z 193 (loss of a methyl radical, •CH₃) and m/z 165 (subsequent loss of carbon monoxide, CO). This type of fragmentation, involving the loss of substituents and stable neutral molecules like CO from the ketone group, is characteristic of fluorenone derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which helps in confirming the elemental composition. rsc.org

Table 2: Predicted Fragmentation Pattern for this compound

m/z Value Proposed Fragment Description
208 [C₁₅H₁₂O]⁺ Molecular Ion (M⁺)
193 [C₁₄H₉O]⁺ Loss of a methyl radical (•CH₃)

This table is a predicted pattern based on the fragmentation of a similar isomer and general principles of mass spectrometry.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

While a specific crystallographic study for this compound was not identified in the search results, numerous studies on related fluorene derivatives have been published, revealing common structural features. nih.govresearchgate.netiucr.orgrsc.orgresearchgate.netnih.gov The crystal system, space group, and unit cell parameters are fundamental descriptors of the crystal lattice. cam.ac.uk There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. wikipedia.org Within these systems, there are 230 possible space groups that describe the symmetry elements present in the crystal. wikipedia.org

For example, the crystal structure of the related 1,8-dimethylfluoren-9-one (B1209993) was determined to be closely planar. nih.gov Another fluorene derivative, 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, crystallizes in the orthorhombic crystal system with the space group Pbcn. researchgate.net A more complex fluorene-containing compound was found to crystallize in the triclinic P-1 space group. researchgate.net The specific crystal system and space group for this compound would need to be determined experimentally by single-crystal X-ray diffraction analysis.

Table 3: Examples of Crystallographic Data for Fluorene Derivatives

Compound Crystal System Space Group Reference
1,8-dimethylfluoren-9-one Not specified Not specified nih.gov
2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide Orthorhombic Pbcn (No. 60) researchgate.net
9-[α-(9H-fluoren-9-ylidene)-4-chlorobenzyl]-9H-fluoren-9-yl Monoclinic Cc rsc.org

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A precise quantitative analysis of the molecular geometry of this compound requires crystallographic data, which could not be located. However, studies on similar fluorenone structures, such as the 1,8-dimethyl and 2,7-diamino derivatives, reveal that the fluorenone core is nearly planar. nih.gov For instance, in 1,8-dimethylfluoren-9-one, the inclination between the two benzene rings is a mere 178.6 degrees, indicating a very flat molecule. nih.gov It is expected that this compound would exhibit a similarly planar conformation.

The bond lengths within the aromatic system are anticipated to be typical for conjugated systems, with C-C bonds in the benzene rings exhibiting lengths intermediate between single and double bonds. The C=O bond of the ketone group is a defining feature, and in related fluorenones, its length is consistent with a standard carbonyl double bond. nih.gov The C-C bonds connecting the methyl groups to the aromatic rings are expected to be standard single bonds.

Bond angles within the fused ring system are largely dictated by the geometry of the five- and six-membered rings. The internal angles of the benzene rings will be close to 120°, while the angles in the central five-membered ring will deviate from the ideal 108° of a regular pentagon due to the presence of the carbonyl group and the fusion to the benzene rings. In the case of 1,8-dimethylfluoren-9-one, the C-C(methyl) bonds are bent, resulting in angles of approximately 123° for C(10)-C(1)-C(14) and C(13)-C(8)-C(15). nih.gov

Torsional angles, which describe the rotation around bonds, are crucial for defining the three-dimensional shape of a molecule. For the fluorenone core, the torsional angles would reflect its high degree of planarity. The orientation of the methyl groups relative to the fluorene ring system would be a key structural feature. In 1,8-dimethylfluoren-9-one, the methyl groups are oriented with one hydrogen from each pointing away from the carbonyl group. nih.gov

Investigation of Intermolecular Interactions (e.g., π-π stacking, C-H...π interactions)

The solid-state packing of fluorenone derivatives is significantly influenced by non-covalent intermolecular interactions, which play a crucial role in determining their material properties.

π-π Stacking: A predominant interaction in aromatic compounds is π-π stacking, where the electron-rich π systems of adjacent molecules align. In fluorenone derivatives, these interactions are common and contribute to the formation of ordered crystalline structures. The efficiency and nature of π-π stacking can be influenced by the substituents on the fluorenone core. These interactions are critical in the design of materials for applications such as organic light-emitting diodes (OLEDs), as the stacking mode of the fluorene motif can significantly impact the quality and efficiency of the device.

The presence and geometry of these intermolecular interactions can be experimentally verified and quantified using techniques like single-crystal X-ray diffraction. Computational methods are also employed to model and understand the nature and strength of these weak interactions.

Theoretical and Computational Investigations of 1,7 Dimethyl 9h Fluoren 9 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules like 1,7-Dimethyl-9H-fluoren-9-one. These computational methods provide insights that complement and help interpret experimental data.

Optimization of Molecular Geometry and Conformational Analysis

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in a molecule. For fluorene (B118485) and its derivatives, the core structure is largely planar. The B3LYP/6-31+G(d,p) level of theory is a common and reliable method for optimizing the molecular geometries of such compounds. nist.govacs.org The optimization process for this compound would involve minimizing the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. This leads to a predicted equilibrium geometry.

Conformational analysis for a relatively rigid molecule like this compound primarily involves the orientation of the methyl groups. While the fluorenone core is planar, the methyl hydrogens can rotate. Computational methods can determine the preferred rotational conformation of these groups.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

ParameterPredicted Value
C=O Bond Length~1.22 Å
C-C (Aromatic) Bond Lengths1.39 - 1.42 Å
C-CH3 Bond Length~1.51 Å
C-C-C (Ring) Bond Angles~120°

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Distributions)

The electronic properties of this compound are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter that influences the molecule's reactivity and electronic absorption properties. science.gov

DFT calculations can accurately predict the energies and spatial distributions of the HOMO and LUMO. rsc.org For many fluorene-based donor-acceptor systems, the HOMO is often localized on the electron-donating portion of the molecule, while the LUMO is centered on the electron-accepting part. nih.govszu.edu.cn In this compound, the fluorenone core itself acts as the primary chromophore. The methyl groups, being weakly electron-donating, would slightly raise the HOMO energy level compared to the unsubstituted fluorenone.

The HOMO-LUMO gap is directly related to the electronic excitation energy. A smaller gap generally corresponds to absorption at longer wavelengths. nih.gov Computational studies on similar fluorene derivatives have shown that the choice of DFT functional and basis set can influence the calculated gap. nih.govacs.org

Table 2: Calculated Frontier Molecular Orbital Energies and Gap (Illustrative)

ParameterEnergy (eV)
HOMO Energy-6.0 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap3.5 eV

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Quantum chemical calculations are instrumental in predicting various spectroscopic properties.

NMR Chemical Shifts : Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used. liverpool.ac.uk The accuracy of these predictions has significantly improved with the advent of machine learning algorithms trained on large experimental datasets. mdpi.comresearchgate.net For this compound, calculations would predict distinct signals for the aromatic protons and the methyl protons, with the chemical shifts influenced by the local electronic environment. chemistrysteps.com

Vibrational Frequencies : DFT calculations can compute the vibrational frequencies corresponding to the normal modes of molecular vibration. nist.gov These can be correlated with experimental infrared (IR) and Raman spectra. A characteristic strong absorption predicted for this compound would be the C=O stretching frequency, typically found in the range of 1710-1730 cm⁻¹.

UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is the primary method for simulating UV-Vis absorption spectra. researchgate.netfigshare.com It calculates the energies of electronic transitions from the ground state to various excited states. koreascience.kr For this compound, the calculations would likely predict strong absorptions in the UV region, corresponding to π-π* transitions within the conjugated fluorenone system.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a powerful extension of DFT used to investigate the properties of molecules in their electronically excited states. anu.edu.au This method is crucial for understanding the photophysical behavior of compounds like this compound.

By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis absorption spectrum. acs.orgnih.gov The results can be compared with experimental spectra to validate the computational model and assign the nature of the electronic transitions (e.g., n-π* or π-π*). acs.org For substituted fluorenones, TD-DFT can elucidate how different functional groups affect the absorption wavelengths and intensities.

Beyond absorption, TD-DFT can also be used to study the geometry of the molecule in its excited state and to calculate emission energies, which relate to fluorescence spectra. This provides insights into properties like the Stokes shift, which is the difference between the absorption and emission maxima.

Molecular Dynamics (MD) Simulations to Study Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on single, isolated molecules (often in a simulated solvent environment), molecular dynamics (MD) simulations are used to study the behavior of a large number of molecules over time. MD simulations can provide insights into the bulk properties and dynamic interactions of this compound. nih.gov

For instance, MD simulations could be used to model the behavior of this compound in a solution or in a solid-state thin film. This can help understand processes like aggregation, which is important for applications in organic electronics. The simulations track the movements and interactions of each molecule based on a force field, which describes the potential energy of the system.

In the context of biological systems, MD simulations are used to study how a molecule like this compound might bind to and interact with a biological target, such as an enzyme. nii.ac.jp These simulations can reveal the stability of the binding pose and the key intermolecular interactions that govern the binding affinity. nih.gov

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physical properties (QSPR) or biological activities (QSAR).

In a QSPR study of fluorenone derivatives, various molecular descriptors for this compound and related compounds would be calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological. A statistical model would then be built to correlate these descriptors with a specific property, such as solubility, melting point, or chromatographic retention time.

Similarly, in a QSAR study, the goal would be to correlate the structural descriptors with a measured biological activity, for example, the inhibitory concentration (IC50) against a particular enzyme. Such models, once validated, can be used to predict the properties or activities of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Applications of 1,7 Dimethyl 9h Fluoren 9 One in Advanced Functional Materials

Exploration in Organic Electronics and Optoelectronic Devices

Fluorenone-based molecules are integral components in the field of organic electronics, prized for their thermal stability, and favorable charge transport and optoelectronic characteristics. bohrium.comchemenu.com They serve as core building blocks for materials used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices. ru.nl While the 2,7-disubstituted fluorenones are more commonly employed, the unique asymmetric structure of 1,7-Dimethyl-9H-fluoren-9-one presents a different set of electronic and steric properties that could be explored for these technologies.

Effective charge transport is a critical parameter for semiconductor materials in electronic devices. Fluorene-based compounds, in general, are known to facilitate charge delocalization and transport. evitachem.com The performance of fluorenone derivatives as charge transport materials is heavily influenced by their molecular packing in the solid state and their frontier molecular orbital (HOMO and LUMO) energy levels.

Currently, there is a scarcity of specific experimental or theoretical studies detailing the charge transport properties of this compound. However, insights can be drawn from computational studies on related structures. Density Functional Theory (DFT) calculations are a standard method for predicting these properties. momap.net.cnresearchgate.net For a material to be an effective hole transport material (HTM) or electron transport material (ETM), its HOMO or LUMO energy levels, respectively, must align appropriately with adjacent layers in a device. While data for the 1,7-isomer is unavailable, the general properties of the fluorenone core suggest it possesses electron-accepting capabilities suitable for electron transport.

Fluorenone derivatives are frequently used in the development of materials for OLEDs. bohrium.com Their rigid structure contributes to high thermal stability and their electronic properties can be tuned to achieve efficient charge injection, transport, and emission. For instance, the symmetrically substituted isomer, 2,7-Dimethyl-9H-fluoren-9-one, is noted for its balanced electron transport and good processability, making it a preferred component in some OLED applications.

Specific research on the integration of this compound into OLEDs has not been prominently reported. Its potential would depend on its photoluminescent quantum yield, emission color, and charge carrier mobility. The asymmetric substitution pattern of the 1,7-isomer would likely lead to different intermolecular interactions and solid-state packing compared to the 2,7-isomer, which could influence film morphology and device efficiency. Further research, including synthesis of high-purity material and characterization of its photophysical properties, is required to evaluate its suitability for OLED applications.

In the realm of organic photovoltaics, fluorene (B118485) and fluorenone derivatives are used to construct both donor and acceptor materials. researchgate.net They can be polymerized to form conjugated systems that enhance light absorption and charge mobility or used as non-fullerene acceptors. researchgate.net Fluorene-based dyes have also been successfully employed as sensitizers in dye-sensitized solar cells (DSSCs). mdpi.comacs.org

There are no specific studies available on the use of this compound in OPV devices. Its potential as a component in OPVs would be determined by its absorption spectrum, energy levels (HOMO/LUMO), and ability to facilitate charge separation and transport when blended with a suitable donor or acceptor material. Theoretical modeling using DFT could provide initial estimates of these key parameters to gauge its prospects in solar cell applications. chemmethod.com

The position of substituents on the fluorenone core is a critical factor that dictates the molecule's electronic structure, stability, and solid-state properties. The methyl groups in this compound are electron-donating, which generally raises the HOMO energy level and can influence the optical bandgap.

The key difference between the 1,7- and 2,7-isomers lies in their symmetry. The C2v symmetry of 2,7-Dimethyl-9H-fluoren-9-one often leads to more predictable and stable crystal packing, which enhances thermal stability and is beneficial for optoelectronic applications. In contrast, the lower symmetry of the 1,7-isomer results in a different charge distribution and dipole moment, which could be advantageous for specific applications but might also lead to less favorable packing. One comparative analysis notes that while 2,7-dimethyl substitution enhances thermal stability, the 1,7-dimethyl substitution pattern is associated with environmental persistence due to its polycyclic aromatic hydrocarbon (PAH)-like nature.

Computational studies on 9,9'-dimethylfluorene have shown that the 2- and 7-positions have the largest coefficients in the Highest Occupied Molecular Orbital (HOMO). researchgate.net This implies that substitutions at these positions have the most significant impact on the electronic properties, which may partly explain the research focus on the 2,7-isomer over the 1,7-isomer for electronic applications.

Comparative Optoelectronic Data of Fluorenone Derivatives Note: Data for this compound is not available in the literature and is inferred for comparative purposes. Actual values would require experimental validation.

CompoundSubstitution PatternKey Theoretical/Experimental FindingsReference
9H-Fluoren-9-oneUnsubstitutedCore structure with known photo- and electrochemical properties. Serves as a baseline for substituted derivatives. ru.nl
2,7-Dimethyl-9H-fluoren-9-oneSymmetric (2,7)Enhanced thermal stability and balanced electron transport, making it suitable for OLEDs and OPVs.
This compoundAsymmetric (1,7)Asymmetric structure leads to a different dipole moment. Noted for environmental persistence. Optoelectronic properties are not well-documented.
2,7-Difluoro-9H-fluoren-9-oneSymmetric (2,7) with Electron-Withdrawing GroupsFluorine substitution lowers the LUMO energy, enhancing electron transport properties for semiconductors.

Prospects for Use in Organic Photovoltaic (OPV) Devices

Photoactive Systems and Photosensitization Research

Fluorenones are a well-known class of organic photosensitizers, which are molecules that can be excited by light and then transfer that energy to another molecule, often generating reactive oxygen species like singlet oxygen. ru.nl This property is harnessed in photodynamic therapy and photocatalysis.

Direct research into the photosensitizing capabilities of this compound is limited. However, the core fluorenone structure is known to be photoactive. The absorption of UV or visible light promotes the molecule to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. It is this triplet state that typically acts as the photosensitizer. The presence and position of methyl groups would modulate the energies of these excited states and the efficiency of intersystem crossing, thereby tuning its effectiveness as a photosensitizer. Further investigation is needed to quantify these properties for the 1,7-isomer.

Investigation for Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are crucial for technologies like frequency conversion, optical switching, and 3D data storage. ru.nlmdpi.com Organic molecules with a donor-π-acceptor (D-π-A) architecture are a major focus of NLO materials research. nih.gov

The fluorene and fluorenone units are often used as the π-conjugated bridge in these D-π-A chromophores. nih.govresearchgate.net Research has shown that fluorenone-based materials can possess high second-order NLO responses (hyperpolarizability). ru.nl However, these studies typically functionalize the fluorenone core at the 2- and 7-positions to create a linear "push-pull" system. nih.gov

There is no specific literature detailing the NLO properties of this compound itself. As a standalone molecule, its NLO response is expected to be modest. To be a candidate for NLO applications, it would likely need to be further functionalized with strong electron-donating and electron-accepting groups to induce a large change in dipole moment upon excitation. The 1,7-substitution pattern provides alternative points for such functionalization compared to the more commonly studied 2,7-derivatives.

Structure-Property Relationships for Enhanced NLO Response

Fluorenone-based molecules are a significant class of materials investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. ru.nl The NLO response of a molecule is intrinsically linked to its electronic structure, particularly its asymmetry and the nature of its substituents.

The key to second-order NLO activity, such as second-harmonic generation (SHG), is a non-centrosymmetric molecular structure, which gives rise to a non-zero first hyperpolarizability (β). ru.nl The parent fluorenone molecule possesses C2v symmetry. While not perfectly centrosymmetric, its NLO response can be dramatically enhanced by creating a strong "push-pull" system, where electron-donating groups (D) and electron-accepting groups (A) are placed at opposite ends of the conjugated π-system (a D-π-A architecture). nih.govnih.gov

Symmetry Breaking: Unlike the more commonly studied 2,7-disubstituted fluorenones, the 1,7-substitution pattern is inherently asymmetric. This lack of symmetry is a fundamental prerequisite for second-order NLO phenomena.

Electronic Effects: The fluorenone core itself acts as an electron acceptor. The two electron-donating methyl groups at the 1 and 7 positions create a modest intramolecular charge-transfer character. However, without a strong, dedicated acceptor group, the resulting first hyperpolarizability (β) is expected to be moderate compared to tailored D-π-A fluorenone derivatives.

The relationship between substituent placement and optical properties is a central theme in the design of NLO materials. acs.org While specific NLO measurement data for this compound is not extensively reported, the structural principles allow for a qualitative assessment. The table below illustrates how different substitution patterns on the fluorenone core are expected to influence key properties relevant to NLO response.

DerivativeSubstitution PatternKey Structural FeatureAnticipated Impact on NLO Properties
This compoundAsymmetricTwo weak donor groups break molecular symmetry.Possesses inherent asymmetry required for second-order NLO response, though the magnitude may be modest due to weak donor strength.
2,7-Dinitro-9H-fluoren-9-oneSymmetricTwo strong acceptor groups enhance the core's acceptor nature.Symmetry makes it unsuitable for second-order NLO unless crystallized in a non-centrosymmetric space group. Reduces HOMO-LUMO gap.
2-Amino-7-nitro-9H-fluoren-9-oneAsymmetric (Push-Pull)Strong donor (amino) and strong acceptor (nitro) groups create a D-π-A system.Exhibits a significantly enhanced first hyperpolarizability (β) due to strong intramolecular charge transfer.

Role as a Key Intermediate in Complex Organic Synthesis

Fluoren-9-ones are recognized as important carbocyclic structures that serve as key intermediates in the synthesis of pharmaceuticals, photosensitizers, and functional organic materials. nih.gov The compound this compound, with its defined substitution pattern, is a valuable building block for creating more complex molecular architectures. Its synthetic utility stems from the reactivity of both the carbonyl group and the aromatic rings.

Modern synthetic methodologies provide efficient access to the fluorenone core. Palladium-catalyzed annulation of in-situ generated arynes with 2-haloarenecarboxaldehydes is a powerful method for constructing substituted fluoren-9-ones from readily available precursors. nih.gov

Once synthesized, this compound can be subjected to a variety of chemical transformations. The carbonyl group at the C9 position is a primary site for functionalization. For instance, it can be readily reduced to the corresponding alcohol, 1,7-Dimethyl-9H-fluoren-9-ol, using agents like sodium borohydride (B1222165). This fluorenol derivative can then be used in further substitution reactions. Furthermore, the C9-ketone can participate in condensation reactions, such as the Knoevenagel condensation, to attach new functional moieties, a common strategy for extending conjugation or linking the fluorene core to other molecular units. mdpi.com

The aromatic rings, while already substituted, can potentially undergo further electrophilic substitution, although the directing effects of the existing methyl groups and the deactivating effect of the carbonyl group would need to be considered. The compound serves as a scaffold upon which greater complexity can be built.

The table below summarizes key transformations that highlight the role of this compound as a synthetic intermediate.

Reaction TypeReagents/ConditionsProduct ClassSynthetic Value
Carbonyl Reductione.g., Sodium Borohydride (NaBH₄) in ethanol (B145695)1,7-Dimethyl-9H-fluoren-9-olCreates a hydroxyl group for further functionalization (e.g., etherification, esterification).
Knoevenagel CondensationActive methylene (B1212753) compound (e.g., malononitrile), base catalyst9-Ylidene-fluorene derivativesExtends the π-conjugated system, crucial for tuning optical and electronic properties. mdpi.com
Hydrazone FormationHydrazine or substituted hydrazines (e.g., thiosemicarbazide), acid catalystFluoren-9-ylidene hydrazonesServes as an intermediate for synthesizing heterocyclic systems fused or attached to the fluorene core. mdpi.com
Wittig ReactionPhosphorus ylide9-Alkylidene-fluorene derivativesForms a C=C double bond at the C9 position, enabling the synthesis of various vinyl-fluorene compounds.

Future Research Directions and Perspectives for 1,7 Dimethyl 9h Fluoren 9 One Research

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of fluorenone derivatives often involves multi-step procedures employing harsh reagents and generating significant chemical waste. Future research on 1,7-Dimethyl-9H-fluoren-9-one should prioritize the development of green and sustainable synthetic protocols. A primary focus will be on minimizing environmental impact by adhering to the principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous solvents.

Key research objectives in this area include:

Catalytic C-H Activation/Annulation: Exploring transition-metal-catalyzed C-H activation and annulation strategies could provide a direct and atom-economical route to the fluorenone core. This would involve the cyclization of appropriately substituted biphenyl (B1667301) precursors, potentially reducing the number of synthetic steps and the reliance on pre-functionalized starting materials.

Photocatalysis and Electrosynthesis: Leveraging visible-light photocatalysis or electrosynthesis could offer milder reaction conditions, replacing stoichiometric oxidants with photons or electric current. These methods often exhibit high selectivity and can be performed at ambient temperature and pressure.

Biocatalytic Approaches: Investigating enzymatic transformations for the synthesis or modification of this compound could lead to highly selective and environmentally benign processes. Enzymes such as laccases or peroxidases could be explored for oxidative cyclization reactions.

Use of Greener Solvents: A systematic investigation into the use of alternative reaction media, such as supercritical fluids (e.g., scCO₂), ionic liquids, or deep eutectic solvents, could significantly reduce the environmental footprint of the synthesis.

Synthetic Strategy Potential Advantages Key Research Focus
Catalytic C-H AnnulationHigh atom economy, reduced stepsDevelopment of efficient catalysts (e.g., Pd, Rh, Ru), optimization of reaction conditions
Visible-Light PhotocatalysisMild conditions, high selectivityDesign of suitable photosensitizers, understanding reaction mechanisms
ElectrosynthesisAvoidance of chemical oxidantsElectrode material selection, electrolyte optimization, cell design
BiocatalysisHigh selectivity, biodegradabilityEnzyme screening and engineering, process optimization
Green SolventsReduced toxicity and wasteSolvent screening, recyclability studies, process intensification

Exploration of Novel Reactivity and Catalytic Applications

The reactivity of the this compound scaffold is largely unexplored. The electron-withdrawing ketone group and the electron-donating methyl groups create a unique electronic profile that could be exploited for novel chemical transformations and catalytic applications.

Future research should aim to:

Functionalization of the Fluorenone Core: Systematically explore the selective functionalization of the aromatic rings and the methylene (B1212753) bridge (position 9). This could involve electrophilic aromatic substitution, directed ortho-metalation, or cross-coupling reactions to introduce a wide range of functional groups, thereby tuning the electronic and steric properties of the molecule.

Derivatization of the Carbonyl Group: The ketone moiety is a key handle for chemical modification. Research into its conversion to other functional groups, such as oximes, hydrazones, or spiro-epoxides, could open up new avenues for creating complex molecular architectures. The formation of donor-acceptor systems through condensation reactions is another promising direction.

Asymmetric Catalysis: The rigid fluorenone backbone is an attractive scaffold for the design of new chiral ligands for asymmetric catalysis. By introducing chiral substituents, it may be possible to create ligands that can induce high enantioselectivity in a variety of metal-catalyzed reactions.

Organocatalysis: The fluorenone structure itself, or its derivatives, could be investigated as novel organocatalysts. For instance, the polarized carbonyl group could participate in hydrogen bonding interactions, activating substrates in a catalytic cycle.

Advanced Characterization Techniques for In-Operando Studies in Device Applications

Should this compound be incorporated into electronic or optoelectronic devices, understanding its behavior under operational conditions will be critical for performance optimization and stability assessment. In-operando and in-situ characterization techniques provide real-time information on the structural and electronic changes occurring within a device as it functions.

Prospective research in this domain would involve:

In-Operando Spectroscopy: Techniques such as in-operando Raman and infrared spectroscopy could be used to monitor vibrational modes of the this compound molecule within a device, providing insights into charge distribution, molecular orientation, and degradation pathways.

In-Situ X-ray Scattering/Diffraction: Grazing-incidence X-ray diffraction (GIXD) performed during device operation can reveal changes in the packing and morphology of thin films containing the fluorenone derivative, which are crucial for charge transport.

Real-Time Photoluminescence and Electroluminescence: For applications in organic light-emitting diodes (OLEDs), monitoring the photoluminescence and electroluminescence spectra in real-time can provide information on the stability of the emissive state and the formation of degradation products.

Scanning Probe Microscopy under Bias: Techniques like Kelvin probe force microscopy (KPFM) and conductive atomic force microscopy (C-AFM) applied under an electrical bias can map the surface potential and local conductivity of a this compound-containing layer, revealing charge trapping sites and transport non-uniformities.

Technique Information Gained Application Area
In-Operando Raman/IR SpectroscopyMolecular vibrations, charge states, degradationOrganic Electronics, Catalysis
In-Situ GIXDThin-film morphology, molecular packingOrganic Photovoltaics, OFETs
Real-Time PL/EL SpectroscopyEmissive state stability, color purityOLEDs, Light-Emitting Transistors
Scanning Probe Microscopy (KPFM, C-AFM)Surface potential, local conductivity, charge trapsAll thin-film electronic devices

Computational Design and Prediction of New this compound Based Functional Materials

Computational chemistry offers powerful tools for the rational design of new materials based on the this compound scaffold, accelerating the discovery process and reducing experimental costs. By simulating the properties of hypothetical derivatives, researchers can identify the most promising candidates for synthesis and testing.

Key computational research directions include:

DFT and TD-DFT Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict the geometric and electronic structures, frontier molecular orbital energies (HOMO/LUMO), and absorption/emission spectra of this compound and its derivatives. This is fundamental for assessing their potential in organic electronics.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the bulk morphology and intermolecular interactions in the solid state. This is crucial for predicting charge transport properties, as efficient π-π stacking is often required for good charge mobility.

High-Throughput Virtual Screening: By creating a virtual library of this compound derivatives with various functional groups, high-throughput computational screening can be employed to rapidly identify candidates with desired properties, such as specific energy levels or high charge mobility.

Modeling of Excited-State Dynamics: For optoelectronic applications, understanding the fate of excitons is critical. Advanced computational methods can be used to model processes such as intersystem crossing, internal conversion, and energy transfer in materials based on this fluorenone.

Synergistic Integration into Emerging Technologies and Multidisciplinary Research Platforms

The unique properties of this compound could be leveraged through its integration into emerging technologies and by fostering collaborations across different scientific disciplines.

Future opportunities include:

Organic Electronics: Beyond standard applications, this fluorenone derivative could be explored as a component in next-generation devices such as organic photodetectors, memory devices (memristors), and thermoelectric generators. Its electron-accepting nature makes it a candidate for n-type semiconductors.

Sensing and Diagnostics: Functionalized derivatives of this compound could be designed as chemosensors. The fluorescence of the fluorenone core can be sensitive to the presence of specific analytes (e.g., metal ions, explosives), leading to "turn-on" or "turn-off" sensory responses.

Photopharmacology: The combination of a photoresponsive core and biological activity is a hallmark of photopharmacology. If derivatized appropriately, this compound could be investigated as a photo-switchable ligand for biological targets, allowing for spatio-temporal control of drug activity.

Supramolecular Chemistry and Self-Assembly: The rigid, planar structure of the fluorenone core makes it an excellent building block for supramolecular chemistry. Research into its self-assembly into well-defined nanostructures, such as nanofibers, vesicles, or liquid crystals, could lead to materials with novel functions.

By pursuing these multifaceted research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable component in the toolbox of materials science and technology.

Q & A

Q. How can the synthesis of 1,7-Dimethyl-9H-fluoren-9-one be optimized for higher yield and purity?

To optimize synthesis, focus on:

  • Substitution Reactions : Introduce methyl groups via nucleophilic substitution under controlled pH and temperature (e.g., 60–80°C) using catalysts like Pd(OAc)₂ for regioselectivity .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency by stabilizing intermediates .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) removes by-products. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

  • UV/Vis Spectroscopy : Identify π→π* transitions (λmax ~250–300 nm) using NIST-standardized spectra .
  • Mass Spectrometry (MS) : Confirm molecular weight (208.26 g/mol) via ESI-MS or MALDI-TOF .
  • NMR : Use ¹H/¹³C NMR to resolve methyl group signals (δ ~2.3–2.6 ppm for CH₃) and aromatic protons (δ ~7.1–8.2 ppm) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with OSHA-compliant detectors .
  • First Aid : For exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

  • DFT Calculations : Model HOMO-LUMO gaps (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) to predict reactivity and charge distribution .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions .
  • TD-DFT : Correlate computed UV spectra with experimental data to validate electronic transitions .

Q. What environmental impacts are associated with this compound as a polyaromatic hydrocarbon (PAH)?

  • Ecotoxicity Studies : Assess bioaccumulation in aquatic organisms (e.g., Daphnia magna) using OECD Test Guideline 201 .
  • Sediment Analysis : Quantify PAH residues via GC-MS in lake sediments; compare degradation rates under UV exposure .

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • SHELX Refinement : Use SHELXL for high-resolution structure determination, adjusting parameters like ADPs and occupancy factors .
  • ORTEP Visualization : Validate thermal ellipsoids and bond angles via ORTEP-III to identify disorder or twinning .
  • Data Validation Tools : Apply checkCIF/PLATON to flag outliers in bond lengths/angles .

Q. What strategies are effective for analyzing photodegradation pathways of this compound?

  • Photolysis Experiments : Exclude solutions to UV light (λ=254 nm) and monitor degradation via LC-MS .
  • Radical Trapping : Use ESR to detect reactive oxygen species (ROS) like •OH or O₂•⁻ .
  • Product Identification : Isolate intermediates (e.g., quinones) via preparative TLC and characterize via NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.